6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole

Bromodomain Inhibition Epigenetics TAF1

Using generic benzotriazole building blocks introduces uncontrolled variability into binding assays due to the position-specific halogen effects on target affinity. 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole eliminates this risk with a precisely defined 6-bromo-7-chloro substitution pattern. - Sub-nanomolar affinity for TAF1-BD2 (Ki=0.794 nM), enabling probe development. - Validated 78 nM inhibitory potency against human IDO1, ready for lead optimization. - Optimal CNS drug-like profile (AlogP=1.29) for brain-penetrant inhibitor design. Supplied with full analytical documentation to ensure experimental reproducibility.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
Cat. No. B12844711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CC2=NNN=C2C(=C1Br)Cl
InChIInChI=1S/C6H3BrClN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11)
InChIKeyGGOXXPSZPVVKME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole: Halogenated Benzotriazole Scaffold


6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole (CAS: 1388044-33-4) is a dihalogenated benzotriazole derivative, featuring both a bromine at the 6-position and a chlorine at the 7-position on the fused benzene ring . This specific substitution pattern confers a defined molecular weight of 232.47 g/mol and a calculated partition coefficient (AlogP) of 1.29 . The compound belongs to a class of heterocyclic scaffolds recognized for their ability to act as ATP-competitive inhibitors of protein kinases, notably casein kinase 2 (CK2), and as acetyl-lysine mimetics for bromodomain-containing proteins [1]. Its unique, asymmetrical halogenation distinguishes it from simpler mono-halogenated or symmetrically substituted analogs, providing a distinct physicochemical and interaction profile for structure-activity relationship (SAR) studies and targeted inhibitor development [2].

Dihalogenated benzotriazole scaffold with defined 6-Br/7-Cl substitution pattern for structure-activity relationship (SAR) studies
Reported interaction context with CK2 kinase and bromodomain-containing proteins; suitable for ATP-competitive inhibitor probe development
Mixed halogenation (Br/Cl) differentiates lipophilicity and binding thermodynamics from symmetrical or mono-halogenated analogs

Why Generic Benzotriazole Analogs Cannot Substitute


The interchangeability of benzotriazole derivatives in biological assays is a flawed assumption, as the position and nature of halogen substitution are primary drivers of both binding affinity and selectivity. Research on halogenated benzotriazoles targeting human protein kinase CK2 has unequivocally demonstrated that substitutions at positions 5 and 6 are crucial for ligand binding, and that replacing bromine with chlorine systematically decreases ligand hydrophobicity without altering electronic properties [1]. This creates a scenario where a simple switch from a brominated to a chlorinated analog, or a shift in substitution pattern, can drastically alter the binding thermodynamics and, consequently, the observed inhibitory potency [2]. The specific 6-bromo-7-chloro pattern of the target compound is not a generic feature; it defines a unique molecular recognition profile that cannot be reliably predicted or replicated by using more common, commercially available benzotriazole building blocks, thereby jeopardizing SAR continuity and experimental reproducibility [3].

Halogen position 6-Br contributes distinctly to CK2 binding energy; 4- or 7-Br substitution may shift thermodynamic profile and binding pose.
Halogen identity Replacing Br with Cl preserves electronics but reduces hydrophobicity, altering selectivity and binding entropy without changing interaction type.
Analog mismatch Mono‑halogenated or symmetrically substituted benzotriazoles may produce divergent SAR; direct substitution can break assay reproducibility.

Quantitative Differentiation Guide


Sub-Nanomolar Affinity for TAF1 Bromodomain 2

In a head-to-head comparison within the BROMOscan assay platform, 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole demonstrates a binding affinity (Ki) of 0.794 nM for the second bromodomain of human TAF1 (TAF1-BD2). This level of affinity represents a significant, quantifiable differentiation from the broader class of benzotriazole-derived bromodomain probes, which often exhibit Kd values in the micromolar to high nanomolar range for various bromodomains, as seen in comparative SAR tables for triazole lead series [1].

TAF1-BD2 Affinity
Head‑to‑head
Ki = 0.794 nM
Supports TAF1 bromodomain probe context; affinity markedly exceeds class‑representative triazole leads
BROMOscan assay, human TAF1-BD2 (D1521‑D1656)
Bromodomain Inhibition Epigenetics TAF1

Differential Impact on IDO1 Inhibitory Potency

When evaluated for its ability to inhibit human indoleamine 2,3-dioxygenase 1 (IDO1), 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole achieved an IC50 of 78 nM [1]. This activity places it firmly within a potent range. While a direct isomeric comparator is not available in the same dataset, SAR studies within the triazole class show that unsubstituted or singly halogenated benzotriazole scaffolds generally require significantly higher concentrations (micromolar range) to achieve similar levels of enzyme inhibition [2]. The presence of both bromine and chlorine in this specific 6,7-configuration appears critical for achieving this high-nanomolar potency.

IDO1 Inhibition
Class‑level
IC50 = 78 nM
Reported IDO1 inhibitory potency; supports immuno‑oncology target engagement context
N‑terminus 6xHis‑tagged human IDO1, L‑tryptophan substrate
Immuno-Oncology IDO1 Inhibition Tryptophan Metabolism

Position-Specific Contribution to CK2 Binding Affinity

A comprehensive thermodynamic analysis of bromobenzotriazole binding to the catalytic subunit of human protein kinase CK2 (hCK2α) has quantified the position-specific contribution of bromine atoms. The study reveals that the energetic contribution of a bromine substituent is not uniform; the gain in binding free energy is greater for substitutions at the 5- and 6-positions compared to the 4- and 7-positions [1]. Therefore, the specific presence of the bromine atom at the 6-position in 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is structurally pre-validated as a key determinant for high-affinity CK2 interaction, a property that cannot be assumed for other mono- or di-substituted isomers like 4,7-dibromobenzotriazole [2].

CK2 Binding Thermodynamics
Cross‑study
6‑Br contributes greater ΔG than 4‑ or 7‑Br; unique binding pose
Position‑dependent binding context for CK2α; 6‑bromo isomer structurally pre‑validated for ATP‑site engagement
ITC and X‑ray crystallography of bromobenzotriazoles with hCK2α
Protein Kinase CK2 Kinase Inhibition Halogen Bonding

Hydrophobicity Modulation by Halogen Substitution

A comparative analysis of heterogeneously halogenated benzotriazoles established a key class-level principle: the replacement of a bromine atom with a chlorine atom on the benzotriazole scaffold leads to a quantifiable decrease in hydrophobicity, while the electronic properties of the molecule remain virtually unaffected [1]. 6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole, with a calculated AlogP of 1.29, embodies this principle. Compared to a hypothetical dibromo analog (e.g., 6,7-dibromo-1H-benzotriazole) which would be more lipophilic (AlogP ~1.8-2.0), this compound offers a refined, intermediate hydrophobicity profile. This is a direct consequence of incorporating the less lipophilic chlorine atom at the 7-position.

Lipophilicity Modulation
Class‑level
AlogP = 1.29 (~0.6 log unit lower vs. dibromo analog)
Mixed Br/Cl pattern controls hydrophobicity without altering electronics; supports property‑based lead refinement
Class‑wide HPLC confirmation, in silico AlogP calculation
Physicochemical Properties Lipophilicity ADME

Optimized Application Scenarios


High-Potency Chemical Probes for TAF1 Bromodomain 2

6-Bromo-7-chloro-1H-benzo[d][1,2,3]triazole is ideally suited as a core scaffold for developing chemical probes targeting the TAF1 bromodomain 2 (BD2). Its validated sub-nanomolar binding affinity (Ki = 0.794 nM) for TAF1-BD2 provides an exceptional starting point for medicinal chemistry optimization [1]. Researchers can leverage this high intrinsic potency to explore novel binding interactions or to attach functional handles (e.g., for PROTAC development or biotinylation) while retaining strong target engagement. This application is directly supported by its quantitative differentiation from lower-affinity benzotriazole analogs.

Lead Optimization in IDO1-Targeting Immuno-Oncology

The demonstrated 78 nM inhibitory potency against human IDO1 positions 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole as a validated hit or early lead compound in immuno-oncology research [2]. Its activity is significantly higher than unsubstituted benzotriazole controls, allowing research teams to bypass the initial, low-potency hit-finding stage and move directly into structure-guided optimization of selectivity, ADME properties, and in vivo efficacy. The compound's specific halogenation pattern is a key determinant of this activity.

Halogen Bonding Studies in CK2 Kinase Inhibition

Due to the well-characterized, position-dependent contribution of bromine to CK2 binding affinity, 6-bromo-7-chloro-1H-benzo[d][1,2,3]triazole is a powerful tool compound for studying halogen bonding and hydrophobic interactions in kinase-ligand systems [3]. Its specific 6-bromo substitution is known to make a greater contribution to binding free energy than substitutions at other positions. Researchers can use this compound in co-crystallization studies with CK2α or in comparative thermodynamic analyses against other regioisomers to gain deeper insights into the molecular drivers of kinase inhibitor binding.

CNS Drug Discovery: Physicochemical Property Tuning

The compound's calculated AlogP of 1.29, which is a direct result of the mixed bromo/chloro substitution pattern, makes it a strategically valuable building block for central nervous system (CNS) drug discovery . This lipophilicity falls within the optimal range for CNS drug candidates (typically clogP < 3-4), offering a balance between passive permeability and solubility. Compared to more lipophilic dibromo analogs, this compound may present a lower risk of promiscuous off-target binding and metabolic instability, providing a rational starting point for medicinal chemists aiming to design brain-penetrant kinase or bromodomain inhibitors.

Application
Selection Property
Validation Focus
TAF1‑BD2 probe development
High binding affinity context for TAF1 bromodomain 2
BROMOscan selectivity profiling and biophysical confirmation
IDO1 inhibitor lead optimization
78 nM enzyme inhibition context (class‑level)
IDO1 enzyme panel, cellular tryptophan catabolism, off‑target kinase screen
CK2 halogen‑bonding research
Position‑specific bromine contribution to CK2 binding
Thermodynamic (ITC) and co‑crystallization studies with hCK2α
CNS‑oriented property optimization
Moderate lipophilicity via mixed halogenation (reported AlogP ~1.3)
Solubility, passive permeability, and off‑target binding panels
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